![molecular formula C20H18N2O3S2 B2803902 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 1706001-48-0](/img/structure/B2803902.png)
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including benzo[d][1,3]dioxol-5-yl, 1,4-thiazepan-4-yl, and benzo[d]thiazol-6-yl . It’s worth noting that some compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines .
Synthesis Analysis
The synthesis of this compound might involve complex organic reactions. Although the exact synthesis process for this specific compound is not available, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling . The crude product is typically purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups . The naphthalene ring and 1,2-methylenedioxybenxene ring in similar compounds are not coplanar, indicating a non-planar three-dimensional structure .Scientific Research Applications
Synthesis and Antimicrobial Activities
A notable application of compounds structurally related to (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone involves their synthesis for antimicrobial purposes. For instance, a study by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, evaluating their antimicrobial and anti-proliferative activities. The compounds exhibited significant biological properties, including better antimicrobial activity compared to standard treatments in certain cases (Mansour et al., 2020).
Anti-Proliferative Properties
The anti-proliferative activity of compounds with similar structural features has been studied, indicating potential applications in cancer research. Wu et al. (2017) reported on the synthesis of benzo[d][1,3]dioxoles-fused 1,4-thiazepines, demonstrating notable antitumor activities. This suggests that compounds like (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone could have potential synergistic antitumor properties, which warrants further investigation (Wu et al., 2017).
Novel Synthesis Techniques
Research into novel synthesis techniques for related compounds has been documented, which could inform the production methods for (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone. A study by Padwa et al. (1996) explored a tandem Pummerer-Diels-Alder reaction sequence, providing a novel cascade process that could be applicable to the synthesis of complex compounds, including those with benzodioxole and thiazolyl groups (Padwa et al., 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1,3-benzothiazol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(14-1-3-15-19(10-14)27-11-21-15)22-6-5-18(26-8-7-22)13-2-4-16-17(9-13)25-12-24-16/h1-4,9-11,18H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEDJAXBKKUREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone |
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